DY268

Description

Properties

IUPAC Name |

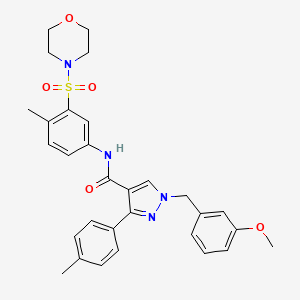

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPAAPFKIEUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the Farnesoid X Receptor Antagonist DY268 in Drug-Induced Liver Injury Research: A Technical Guide

Introduction

Quantitative Data for DY268

The following table summarizes the key quantitative parameters reported for this compound in various experimental settings.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (FXR Binding) | 7.5 nM | In vitro FXR binding assay | [4][5] |

| IC₅₀ (FXR Antagonism) | 468 nM | Cell-based FXR transactivation assay | [4] |

| Effective Concentration | 10 µM | Zebrafish liver regeneration model | [4] |

| Effective Concentration | 10 µM | Human renal proximal tubular cells (RPTEC/TERT1) | [6] |

| Cytotoxicity Marker | >25% drop in ATP | At highest concentration tested in an in vitro assessment | [4] |

Mechanism of Action: FXR Antagonism in DILI

This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[5] These genes are crucial for maintaining bile acid homeostasis.

The key steps in the signaling pathway are as follows:

-

Bile Acid Homeostasis: Under normal physiological conditions, bile acids bind to and activate FXR.

-

FXR Activation: Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

-

Gene Transcription: This leads to the transcription of genes that:

-

This compound-mediated Antagonism: this compound blocks the initial activation of FXR by bile acids.

-

Disruption of Homeostasis: This inhibition leads to the downregulation of BSEP and other transporters, and the disinhibition of bile acid synthesis. The resulting intracellular accumulation of bile acids causes cholestasis, oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[2][7]

Caption: Mechanism of this compound-induced DILI via FXR antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from published research and are intended to serve as a guide for researchers.[4][6]

This assay measures the ability of this compound to antagonize FXR-mediated gene transcription in a cellular context.

-

Cell Line: HepG2 cells are commonly used as they are of hepatic origin.

-

Reagents:

-

This compound (stock solution in DMSO)

-

FXR agonist (e.g., Chenodeoxycholic acid - CDCA, or a synthetic agonist like GW4064)

-

Luciferase reporter plasmid containing FXREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay system

-

-

Protocol:

-

Cell Seeding: Plate HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., EC₅₀ concentration of GW4064) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone).

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro FXR transactivation assay.

The zebrafish model offers a high-throughput in vivo system to study hepatotoxicity.[9] Its transparent larvae allow for real-time imaging of liver development and injury.[9][10]

-

Model: Transgenic zebrafish larvae with fluorescently labeled hepatocytes (e.g., Tg(fabp10a:EGFP)).

-

Reagents:

-

This compound (stock solution in DMSO)

-

Zebrafish embryo medium (E3 medium)

-

-

Protocol:

-

Embryo Collection: Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Compound Exposure: At 3-5 days post-fertilization (dpf), transfer larvae to 24-well plates.

-

Treatment: Add this compound to the E3 medium to achieve the desired final concentration (e.g., 10 µM).[4] Include a DMSO vehicle control group.

-

Incubation: Expose the larvae to the compound for a defined period (e.g., 48-72 hours).

-

Assessment of Hepatotoxicity:

-

Morphological Analysis: Visually inspect the liver for changes in size, morphology, and fluorescence intensity using a fluorescence microscope.

-

Histology: Fix larvae, embed in paraffin, section, and perform H&E staining to assess hepatocyte necrosis, inflammation, and steatosis.

-

Biochemical Assays: Pool larvae to create lysates for measuring liver enzyme activity (e.g., ALT, AST) or other biomarkers of liver injury.

-

Gene Expression Analysis: Extract RNA from pooled larvae to perform qRT-PCR for key DILI-related genes (e.g., fabp10a, cyp2y3).

-

-

This compound is a valuable chemical tool for investigating the role of FXR in DILI. Its high potency and selectivity allow researchers to precisely probe the consequences of FXR antagonism in various in vitro and in vivo models. The data and protocols presented in this guide demonstrate the utility of this compound in identifying compounds with a potential for DILI via FXR antagonism and in elucidating the fundamental molecular mechanisms of cholestatic liver injury. Further research using tools like this compound will continue to enhance our understanding of DILI and aid in the development of safer therapeutics.

References

- 1. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zebrafish as model organisms for studying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

DY268: A Technical Guide to its Role as a Farnesoid X Receptor (FXR) Antagonist and its Implications for Bile Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DY268, a potent and selective antagonist of the Farnesoid X Receptor (FXR). It delves into the molecular mechanisms by which this compound is anticipated to influence bile acid homeostasis, a critical physiological process regulated by FXR. While direct quantitative data on the effects of this compound on bile acid synthesis are not extensively available in public literature, this document extrapolates its expected impact based on the well-established role of FXR in this pathway. This guide also furnishes detailed experimental protocols for investigating the effects of FXR antagonists on bile acid synthesis in vitro and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Farnesoid X Receptor (FXR) and Bile Acid Synthesis

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids.[1][2][3] In the liver and intestine, FXR plays a pivotal role in maintaining bile acid homeostasis.[1][2][3] Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme.[3][4]

Activation of FXR by bile acids initiates a negative feedback loop that suppresses the expression of CYP7A1 and CYP8B1, another key enzyme in the bile acid synthesis pathway.[3][5] This suppression is primarily mediated through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of transcription factors essential for CYP7A1 and CYP8B1 gene expression.[3][5][6]

This compound: A Potent FXR Antagonist

This compound has been identified as a potent and selective antagonist of the Farnesoid X Receptor.[1][5][7][8] Its primary mechanism of action is to bind to FXR and prevent its activation by endogenous ligands, such as bile acids. By blocking FXR activation, this compound is expected to disrupt the negative feedback mechanism that controls bile acid synthesis.

Physicochemical Properties and In Vitro Activity of this compound

While extensive public data is limited, some key in vitro metrics for this compound have been reported:

| Parameter | Value | Reference |

| FXR Antagonist IC50 | 7.5 nM | [5][7][8] |

| FXR Transactivation Inhibition IC50 (in HEK293T cells) | 468 nM | [7] |

Table 1: In vitro potency of this compound as an FXR antagonist. These values indicate the concentration of this compound required to inhibit 50% of FXR activity or transactivation in specific assay formats.

Expected Effects of this compound on Bile Acid Synthesis

As an FXR antagonist, this compound is predicted to increase the synthesis of bile acids by relieving the FXR-mediated suppression of key enzymes. The anticipated molecular effects are outlined below.

Signaling Pathway of FXR-Mediated Bile Acid Synthesis Regulation

The following diagram illustrates the signaling cascade that regulates bile acid synthesis and the point of intervention for this compound.

Caption: FXR signaling pathway in bile acid synthesis and the inhibitory action of this compound.

Anticipated Quantitative Changes in Gene Expression and Bile Acid Profile

| Analyte | Expected Change with this compound Treatment | Fold Change (Hypothetical) |

| SHP mRNA Expression | Decrease | 0.4 |

| CYP7A1 mRNA Expression | Increase | 2.5 |

| CYP8B1 mRNA Expression | Increase | 2.0 |

| Total Bile Acid Concentration | Increase | 1.8 |

| Cholic Acid (CA) Concentration | Increase | 2.2 |

| Chenodeoxycholic Acid (CDCA) Concentration | Increase | 1.5 |

Table 2: Hypothetical quantitative effects of this compound on markers of bile acid synthesis in an in vitro liver cell model. These expected changes are based on the known mechanism of FXR antagonism.

Experimental Protocols for Assessing the Effects of FXR Antagonists on Bile Acid Synthesis

The following protocols provide a framework for researchers to quantitatively assess the impact of this compound or other FXR antagonists on bile acid synthesis using an in vitro cell culture model.

Cell Culture and Treatment

-

Cell Line: HepG2 cells, a human hepatoma cell line, are a suitable model for studying bile acid metabolism.[2][8][9][10][11][12]

-

Culture Conditions: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere and grow for 24 hours.

-

Treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control group treated with the same concentration of DMSO.

-

To demonstrate antagonism, a positive control group can be co-treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) and this compound.

-

Incubate the cells with the treatment media for 24-48 hours.

-

Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green master mix. Use primers specific for human SHP, CYP7A1, CYP8B1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Bile Acid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Collection: After the treatment period, collect the cell culture supernatant and cell lysates.

-

Sample Preparation:

-

For the supernatant, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

-

For the cell lysates, perform cell lysis followed by protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

-

LC-MS Analysis:

-

Analyze the prepared samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a C18 reverse-phase column for separation of the different bile acid species.

-

Employ a targeted multiple reaction monitoring (MRM) method for the quantification of specific bile acids (e.g., cholic acid, chenodeoxycholic acid, and their conjugated forms).

-

-

Data Analysis: Quantify the concentration of each bile acid by comparing the peak areas to a standard curve generated from known concentrations of bile acid standards.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of an FXR antagonist on bile acid synthesis.

Caption: General experimental workflow for in vitro analysis of this compound's effects.

Conclusion

This compound is a valuable research tool for elucidating the role of FXR in various physiological and pathophysiological processes. Based on its potent FXR antagonistic activity, it is strongly hypothesized that this compound will lead to an upregulation of bile acid synthesis through the derepression of the CYP7A1 and CYP8B1 genes. The experimental protocols and workflows provided in this guide offer a robust framework for quantitatively confirming these effects and further characterizing the pharmacological profile of this compound and other FXR modulators. Further research is warranted to generate specific quantitative data on the impact of this compound on the bile acid pool and its potential therapeutic implications in disorders of cholesterol and bile acid metabolism.

References

- 1. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 7. Human FXR Reporter Assay Kit - Indigo Biosciences [indigobiosciences.com]

- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights | MDPI [mdpi.com]

- 9. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Loss of nuclear receptor SHP impairs but does not eliminate negative feedback regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FXR-mediated down-regulation of CYP7A1 dominates LXRalpha in long-term cholesterol-fed NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DY268 on Lipid Metabolism Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose homeostasis. By inhibiting FXR, this compound disrupts a critical regulatory pathway, leading to the upregulation of genes responsible for de novo lipogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the FXR-SREBP-1c signaling axis, and the expected consequential changes in the expression of lipid metabolism genes. Detailed experimental protocols for investigating these effects and visualizations of the key pathways and workflows are also presented to facilitate further research in this area.

Introduction to this compound and Farnesoid X Receptor (FXR)

This compound is a small molecule identified as a competitive antagonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. It functions as a master regulator of various metabolic pathways. The natural ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA). Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.

FXR plays a crucial role in maintaining lipid homeostasis. One of its key functions is the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a pivotal transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.

Mechanism of Action: this compound as an FXR Antagonist

As an FXR antagonist, this compound competitively binds to the ligand-binding domain of FXR, preventing the binding of endogenous agonists like bile acids. This inhibition blocks the conformational changes required for the recruitment of coactivators and the formation of the active FXR/RXR heterodimer. Consequently, FXR is unable to bind to FXREs and regulate the transcription of its target genes.

The primary impact of this compound on lipid metabolism stems from its ability to de-repress the SREBP-1c gene. Under normal physiological conditions, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver X Receptor (LXR). LXR is a potent activator of SREBP-1c transcription. By antagonizing FXR, this compound prevents the induction of SHP, leading to the disinhibition of LXR and a subsequent increase in SREBP-1c expression. The elevated levels of nuclear SREBP-1c then drive the transcription of a suite of genes involved in de novo lipogenesis.

Signaling Pathway: The FXR-SREBP-1c Axis

The signaling cascade initiated by this compound's antagonism of FXR culminates in the increased expression of lipogenic genes. This pathway is a critical control point in cellular lipid metabolism.

Caption: this compound antagonizes FXR, leading to increased SREBP-1c and lipogenesis.

Expected Impact on Lipid Metabolism Gene Expression

Table 1: Expected Upregulation of Key Lipid Metabolism Genes by this compound Treatment

| Gene Symbol | Gene Name | Function in Lipid Metabolism |

| Fatty Acid Synthesis | ||

| ACLY | ATP citrate lyase | Produces cytosolic acetyl-CoA for fatty acid synthesis. |

| ACC1 (ACACA) | Acetyl-CoA carboxylase 1 | Catalyzes the rate-limiting step in fatty acid synthesis. |

| FASN | Fatty acid synthase | Synthesizes palmitate from acetyl-CoA and malonyl-CoA. |

| SCD1 | Stearoyl-CoA desaturase 1 | Introduces double bonds into fatty acids. |

| ELOVL6 | ELOVL fatty acid elongase 6 | Elongates saturated and monounsaturated fatty acids. |

| Cholesterol Synthesis | ||

| HMGCS1 | HMG-CoA synthase 1 | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. |

| HMGCR | HMG-CoA reductase | Rate-limiting enzyme in cholesterol biosynthesis. |

| MVD | Mevalonate diphosphate decarboxylase | A key enzyme in the mevalonate pathway. |

| SQLE | Squalene epoxidase | A key enzyme in cholesterol biosynthesis. |

| LSS | Lanosterol synthase | Catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol. |

| Triglyceride Synthesis | ||

| GPAM | Glycerol-3-phosphate acyltransferase | Catalyzes the initial step in triacylglycerol synthesis. |

| DGAT1/2 | Diacylglycerol O-acyltransferase 1/2 | Catalyzes the final step in triglyceride synthesis. |

Note: This table represents expected changes based on the known mechanism of FXR antagonism and SREBP-1c activation. Actual quantitative changes would need to be determined experimentally.

Experimental Protocols for Assessing this compound's Impact on Gene Expression

To quantitatively assess the impact of this compound on lipid metabolism gene expression, a robust experimental workflow is required. The following provides a detailed protocol for a typical in vitro study using a human hepatocyte cell line.

5.1. Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line, HepG2, is a widely used and appropriate model for studying hepatic lipid metabolism.

-

Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment:

-

Seed HepG2 cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

-

Starve the cells in serum-free DMEM for 12-16 hours prior to treatment to synchronize the cells and reduce basal levels of lipogenic gene expression.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for a specified duration (e.g., 24 hours). Include a positive control for FXR activation, such as GW4064 (a synthetic FXR agonist), and a co-treatment group (GW4064 + this compound) to demonstrate antagonism.

-

5.2. RNA Extraction and Quality Control

-

RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN); a RIN of ≥ 8 is recommended for downstream applications like RNA-sequencing.

5.3. Gene Expression Analysis

5.3.1. Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Primer Design: Design and validate primers for the target genes listed in Table 1 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

5.3.2. RNA-Sequencing (RNA-Seq)

-

Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantification: Quantify gene expression levels (read counts) using tools such as featureCounts or Salmon.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR in R.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways.

-

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing the experimental investigation of this compound's effects.

Caption: Workflow for analyzing this compound's impact on gene expression.

Conclusion

This compound, as a potent FXR antagonist, is a valuable tool for dissecting the role of FXR in lipid metabolism. Its mechanism of action, centered on the de-repression of the SREBP-1c pathway, provides a clear rationale for its expected effects on upregulating a broad spectrum of lipogenic genes. While direct, comprehensive transcriptomic data for this compound is not yet widely available, the established understanding of the FXR-SREBP-1c axis allows for robust predictions of its impact. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to generate the necessary quantitative data to further elucidate the precise molecular consequences of FXR antagonism by this compound and to explore its potential therapeutic applications in metabolic diseases.

References

Preliminary Studies on DY268 in Hepatic Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary research surrounding DY268, a potent antagonist of the Farnesoid X Receptor (FXR), with a specific focus on its activity in hepatic cell lines. The information compiled herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to support further research and development efforts in hepatology and oncology.

Quantitative Data Summary

This compound has been characterized primarily as a competitive antagonist of the Farnesoid X Receptor. Its inhibitory activity has been quantified in various assays, providing a baseline for its potency. The following tables summarize the available quantitative data from preliminary studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

|---|---|---|---|---|

| IC₅₀ | 7.5 nM | Biochemical Assay | N/A | [1] |

| IC₅₀ | 468 nM | Cell-Based Transactivation Assay | HEK-293T |[1] |

Table 2: Effects of this compound in In Vitro Hepatic Models

| Concentration | Effect | Assay | Cell Line / Model | Reference |

|---|---|---|---|---|

| 10 µM | Increased Bhmt expression | Gene Expression Analysis | Zebrafish larvae Tg(fabp10a:pt-β-catenin) livers | [1] |

| Highest Tested Conc. | >25% drop in ATP vs. vehicle control | Cell Viability / Cytotoxicity Assay | Not Specified |[1] |

Experimental Protocols

The characterization of this compound involves several key experimental methodologies. The protocols outlined below are based on standard practices cited in the literature for evaluating nuclear receptor antagonists.

FXR Transactivation Assay (Cell-Based)

This assay is fundamental for quantifying the antagonist activity of this compound in a cellular context.

-

Cell Line: A stable reporter cell line, such as HG5LN-hFXR, is utilized. These cells are engineered to contain a luciferase reporter gene under the control of a promoter with Farnesoid X Receptor Response Elements (FXREs). HEK-293T cells are also commonly used for transient transfection assays.[1][2]

-

Cell Seeding: Cells are seeded into appropriate multi-well plates and allowed to adhere overnight.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations.[1]

-

Treatment: Cells are treated with various concentrations of this compound. To measure antagonism, cells are co-treated with a known FXR agonist, such as GW4064 (typically at a concentration corresponding to 80% of its maximal activity, e.g., 100 nM).[2]

-

Incubation: The treated cells are incubated for a standard period, typically 24 hours, to allow for receptor binding, gene transcription, and reporter protein expression.[2]

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is proportional to the level of FXR activation.

-

Data Analysis: Results are expressed as a percentage of the activity observed with the agonist alone. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoid curve.[2]

In Vitro Transcription Assay

This assay directly assesses the impact of compounds on the process of transcription.

-

Template Preparation: A DNA template containing a promoter and the gene of interest is prepared.

-

Reaction Mixture: The reaction is set up with purified RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the DNA template in a suitable buffer.

-

Initiation and Elongation: The reaction is initiated, often by the addition of the polymerase or a key cofactor.

-

Compound Addition: The inhibitor (e.g., this compound, although typically used for nuclear receptor binding) would be added to assess its effect on the transcription machinery directly.

-

Termination and Visualization: The reaction is stopped at various time points. The RNA products are separated by size using gel electrophoresis (e.g., sequencing gel) and visualized.[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the antagonism of FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][4] In the context of hepatic cancer, FXR signaling is complex, with evidence suggesting it can act as a tumor suppressor.[4]

FXR Signaling Pathway

Under normal physiological conditions, bile acids (BAs) enter the hepatocyte and bind to FXR. This activation causes FXR to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXREs in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), a transcriptional repressor.[4][5] SHP, in turn, inhibits the expression of genes involved in bile acid synthesis (e.g., CYP7A1), thereby creating a negative feedback loop.[5] this compound functions by competitively binding to FXR, preventing its activation by endogenous ligands like bile acids and subsequently blocking the transcription of target genes like SHP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. FXR and liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of DY268: A Technical Guide to a Potent FXR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of DY268, a potent antagonist of the Farnesoid X Receptor (FXR). By delving into its binding affinity, functional activity, and off-target screening, this document provides a comprehensive overview for researchers in drug discovery and development.

Abstract

This compound has emerged as a highly potent and valuable tool for investigating the physiological and pathological roles of the Farnesoid X Receptor (FXR). This guide synthesizes the available quantitative data to build a clear selectivity profile, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows. Understanding the precise interaction of this compound with FXR and its minimal engagement with other nuclear receptors is crucial for its application in preclinical studies and the development of novel therapeutics targeting FXR-mediated signaling.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for the Farnesoid X Receptor. The following table summarizes the key quantitative data from in vitro assays.

| Target | Assay Type | Metric | Value (nM) | Reference |

| Human FXR | TR-FRET Binding Assay | IC50 | 7.5 | [1][2][3] |

| Human FXR | Cell-Based Transactivation Assay | IC50 | 468 | [1][2][3] |

| Human LXRα | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |

| Human LXRβ | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |

| Human CAR | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |

| Human RORγ | GAL4 Reporter Assay | Activity | No significant activity reported | [4] |

A study by Toporova et al. (2020) concluded that FXR ligands, including this compound, exhibited high receptor selectivity when tested against a panel of nuclear receptors (LXRα, LXRβ, CAR, and RORγ); however, specific IC50 values for this compound against these off-targets were not provided.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to determine the direct binding affinity of this compound to the FXR ligand-binding domain (LBD).

-

Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescently labeled coactivator peptide. Antagonists compete with the coactivator for binding to the LBD, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged human FXR-LBD

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled SRC-1 peptide (Acceptor)

-

Assay Buffer (e.g., PBS with 0.01% BSA)

-

This compound and reference compounds

-

-

Procedure:

-

A solution containing GST-hFXR-LBD and the Tb-anti-GST antibody is prepared in the assay buffer and incubated to allow for complex formation.

-

Serial dilutions of this compound or control compounds are added to the wells of a microplate.

-

The fluorescein-labeled SRC-1 peptide is added to all wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission detection at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, representing the concentration of this compound required to inhibit 50% of the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based FXR Transactivation Assay

This assay evaluates the functional antagonistic activity of this compound in a cellular context.

-

Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist like this compound will inhibit this agonist-induced reporter gene expression.

-

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for full-length human FXR.

-

Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

Transfection reagent.

-

FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA).

-

This compound and control compounds.

-

Luciferase assay reagent.

-

-

Procedure:

-

Cells are co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

-

After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of an FXR agonist in the presence of varying concentrations of this compound.

-

The cells are incubated for a further 24 hours.

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.

GAL4-NR Chimera Reporter Assay for Selectivity Screening

This assay is used to assess the selectivity of a compound against a panel of nuclear receptors.

-

Principle: The ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., LXRα, LXRβ, CAR, RORγ) is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric receptor is co-expressed in cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene. This system isolates the ligand-binding event from the native DNA-binding of the receptor.

-

Materials:

-

Procedure:

-

HG5LN cells are transfected with the respective GAL4-NR-LBD expression plasmid.

-

Following transfection and expression, cells are treated with this compound at various concentrations. For antagonist testing, cells are co-treated with a known agonist for the specific receptor.

-

After a 24-hour incubation, cell viability is assessed, and luciferase activity is measured.

-

-

Data Analysis: The luciferase activity is measured and normalized. The effect of this compound on the activity of each nuclear receptor is quantified to determine its selectivity.

Visualizing the Molecular Interactions and Workflows

FXR Signaling Pathway

The farnesoid X receptor is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Simplified FXR signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the general workflow for determining the selectivity profile of a compound like this compound.

Caption: Experimental workflow for assessing the selectivity of this compound.

Conclusion

This compound is a potent and highly selective antagonist of the Farnesoid X Receptor. The quantitative data from binding and cell-based assays confirm its sub-nanomolar to nanomolar potency for FXR, while screening against a panel of other nuclear receptors indicates a favorable selectivity profile. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The high selectivity of this compound underscores its utility as a chemical probe to dissect the intricate roles of FXR in health and disease, and as a promising lead scaffold for the development of targeted therapies. Further studies characterizing its in vivo efficacy and safety profile are warranted.

References

- 1. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]

- 3. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

DY268: A Potential Therapeutic Avenue in Cholestasis Through Farnesoid X Receptor Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury, inflammation, and fibrosis.[1] The farnesoid X receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid homeostasis.[1][2][3] While FXR agonists have been explored for certain cholestatic conditions, emerging evidence suggests a paradoxical, yet potentially beneficial, role for FXR antagonists in specific types of cholestasis, particularly obstructive cholestasis.[4][5][6] DY268, a potent and selective non-steroidal FXR antagonist with an IC50 of 7.5 nM, presents a valuable pharmacological tool to investigate this therapeutic hypothesis and holds potential as a novel treatment strategy.[7] This technical guide delineates the scientific rationale, potential mechanisms of action, and experimental frameworks for evaluating the therapeutic applications of this compound in cholestasis.

The Rationale for FXR Antagonism in Cholestasis

While activation of FXR is generally hepatoprotective by downregulating bile acid synthesis and promoting their efflux, this mechanism can be detrimental in the context of physical obstruction of the bile ducts.[4] In such scenarios, continued FXR-mediated upregulation of bile salt export pump (BSEP) into a blocked ductal system can exacerbate intrahepatic pressure and cellular damage.[6]

Studies utilizing FXR knockout (FXR-/-) mice have provided compelling evidence for the protective effects of FXR inhibition in obstructive cholestasis. These mice, when subjected to bile duct ligation (BDL), a model of obstructive cholestasis, exhibited reduced liver injury compared to wild-type counterparts.[5][6] The proposed protective mechanisms include:

-

Reduced Bile Acid Synthesis: Inhibition of FXR can lead to a decrease in the synthesis of cytotoxic bile acids.

-

Altered Transporter Expression: FXR antagonism downregulates canalicular transporters like BSEP, reducing the pressure within obstructed bile ducts. Concurrently, it may upregulate basolateral transporters such as Mrp4, facilitating the efflux of bile acids back into systemic circulation for renal excretion.[5][6]

-

Modulation of Lipid Metabolism: FXR knockout mice also show alterations in lipid profiles following BDL, suggesting a broader metabolic impact of FXR inhibition in cholestasis.[5]

This compound, as a potent FXR antagonist, is positioned to pharmacologically replicate the protective phenotype observed in FXR-/- mice, offering a potential therapeutic intervention for obstructive cholestatic liver diseases.

Core Mechanism: The FXR Signaling Pathway in Cholestasis

The therapeutic potential of this compound in cholestasis is predicated on its ability to inhibit the FXR signaling cascade. The following diagram illustrates the key nodes in this pathway and the proposed intervention point of this compound.

Quantitative Data from Preclinical Models

While specific in vivo data for this compound in cholestasis models is not yet extensively published, the following tables outline the expected biochemical and histological parameters that would be measured to evaluate its efficacy. These are based on standard endpoints used in preclinical cholestasis research.[8]

Table 1: Anticipated Biochemical Markers in a Rodent Model of Obstructive Cholestasis (e.g., Bile Duct Ligation)

| Parameter | Vehicle Control (BDL) | This compound-Treated (BDL) | Expected Outcome with this compound |

| Serum Total Bile Acids (µmol/L) | Markedly Elevated | Data Not Available | Significant Reduction |

| Alanine Aminotransferase (ALT) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |

| Aspartate Aminotransferase (AST) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |

| Alkaline Phosphatase (ALP) (U/L) | Markedly Elevated | Data Not Available | Significant Reduction |

| Total Bilirubin (mg/dL) | Markedly Elevated | Data Not Available | Significant Reduction |

Table 2: Anticipated Histological Findings in Liver Tissue

| Histological Feature | Vehicle Control (BDL) | This compound-Treated (BDL) | Expected Outcome with this compound |

| Bile Duct Proliferation | Severe | Data Not Available | Marked Attenuation |

| Hepatocellular Necrosis | Extensive | Data Not Available | Significant Reduction |

| Inflammatory Infiltrate | Prominent | Data Not Available | Reduction |

| Fibrosis (Sirius Red Staining) | Significant Collagen Deposition | Data Not Available | Reduced Collagen Deposition |

Experimental Protocols for Evaluating this compound in Cholestasis

To rigorously assess the therapeutic potential of this compound, standardized and well-characterized preclinical models of cholestasis are essential.

In Vitro FXR Antagonism Assay

-

Objective: To confirm the FXR antagonistic activity of this compound.

-

Methodology: A cell-based reporter gene assay is commonly used.

-

Cell Line: HepG2 cells are co-transfected with a plasmid containing a full-length human FXR expression vector and a reporter plasmid containing multiple FXR response elements upstream of a luciferase reporter gene.

-

Treatment: Cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence and absence of varying concentrations of this compound.

-

Readout: Luciferase activity is measured as a proxy for FXR transactivation. A decrease in agonist-induced luciferase activity indicates antagonism.

-

Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the agonist response, is calculated.[7]

-

Bile Duct Ligation (BDL) Model of Obstructive Cholestasis

-

Objective: To evaluate the in vivo efficacy of this compound in a model of obstructive cholestasis.

-

Methodology:

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct, which is then double-ligated and transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.[6][8]

-

Drug Administration: this compound is administered (e.g., via oral gavage or intraperitoneal injection) daily, starting 24 hours post-surgery for a defined period (e.g., 3-7 days). A vehicle control group is included.

-

Sample Collection: At the end of the study period, blood and liver tissue are collected.

-

Analysis: Serum is analyzed for biochemical markers of liver injury and cholestasis (Table 1). Liver tissue is processed for histological analysis (Table 2) and gene expression analysis of FXR target genes (e.g., Bsep, Cyp7a1, Mrp4) via qRT-PCR.

-

The workflow for a typical preclinical BDL study is illustrated below.

Conclusion and Future Directions

The scientific premise for the use of an FXR antagonist like this compound in obstructive cholestasis is strong, supported by mechanistic understanding and genetic knockout studies.[5][6] this compound serves as a critical tool to pharmacologically validate this hypothesis. Future research should focus on conducting rigorous preclinical studies, as outlined above, to generate quantitative efficacy and safety data. Furthermore, exploring the utility of this compound in other forms of cholestasis where bile duct obstruction is a feature, and investigating its long-term effects on liver fibrosis, will be crucial next steps in determining its full therapeutic potential. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies for patients with cholestatic liver diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Benefit of farnesoid X receptor inhibition in obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of DY268: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] While extensively utilized as a chemical tool to probe FXR signaling in various physiological and pathological processes, including drug-induced liver injury (DILI) and liver fibrosis, its direct anti-inflammatory properties remain an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential as an anti-inflammatory agent, based on the known roles of FXR in inflammation.

While direct quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, this document extrapolates its potential based on the established anti-inflammatory functions of FXR antagonism.

Core Concepts: FXR and Inflammation

FXR activation is generally associated with anti-inflammatory effects, particularly in the intestine and liver. It can, for instance, inhibit the activity of the pro-inflammatory transcription factor NF-κB. Therefore, the use of an FXR antagonist like this compound would be expected to, in some contexts, promote or exacerbate inflammatory responses by blocking these protective effects of FXR. However, the role of FXR in inflammation is complex and can be cell-type and context-dependent. In certain pathological conditions, antagonizing FXR might be beneficial. For instance, in specific cancers, FXR activation has been linked to tumor progression, suggesting a potential therapeutic avenue for FXR antagonists.

Quantitative Data

Direct quantitative data on the anti-inflammatory effects of this compound are not extensively available in the current literature. However, its potency as an FXR antagonist has been well-characterized.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (FXR Antagonism) | 7.5 nM | Cell-free assay | [1] |

| IC50 (FXR Transactivation Inhibition) | 468 nM | Cell-based reporter assay | [1] |

Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the Farnesoid X Receptor (FXR). By blocking FXR, this compound can modulate the expression of FXR target genes, which are involved in various metabolic and inflammatory pathways. A key pathway influenced by FXR is the NF-κB signaling cascade, a central regulator of inflammation.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment

A common in vitro model to study inflammation involves the use of macrophage cell lines, such as RAW 264.7 or bone marrow-derived macrophages (BMDMs), stimulated with lipopolysaccharide (LPS).

In Vivo Model of Colitis

A widely used animal model for inflammatory bowel disease is dextran sulfate sodium (DSS)-induced colitis in mice.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of FXR. While its direct anti-inflammatory properties have not been a primary focus of research to date, the established interplay between FXR and inflammatory pathways, particularly NF-κB, suggests that this compound could have significant, context-dependent effects on inflammation. Further studies employing the experimental approaches outlined in this guide are warranted to fully elucidate the anti-inflammatory profile of this compound and its potential as a therapeutic agent or a tool to understand inflammatory diseases. Researchers are encouraged to investigate the effects of this compound in various models of inflammation to generate the much-needed quantitative data in this area.

References

Methodological & Application

Application Notes and Protocols for DY268 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] With a high affinity for FXR, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of FXR signaling in various cellular contexts.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and the modulation of the FXR signaling pathway.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[1] FXR typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[3][4] By inhibiting this process, this compound can effectively block the downstream effects of FXR activation.

Data Presentation

The following tables summarize the known properties of this compound and provide examples of how to present data from the described experimental protocols.

Table 1: Properties of the FXR Antagonist this compound

| Property | Value | Reference |

| Target | Farnesoid X Receptor (FXR) | [1] |

| IC₅₀ (FXR Binding Assay) | 7.5 nM | [1] |

| IC₅₀ (FXR Transactivation Assay) | 468 nM | [1] |

| Commonly Used In Vitro Concentration | 1 - 10 µM | [1] |

Table 2: Example Data - Dose-Dependent Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.1 ± 4.8 |

| 5 | 95.3 ± 5.5 |

| 10 | 90.7 ± 6.1 |

| 25 | 75.2 ± 7.3 |

| 50 | 58.9 ± 8.0 |

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions. A study has shown that at high concentrations, this compound can cause a greater than 25% decrease in ATP levels, indicating a potential impact on cell viability.[1]

Table 3: Example Data - Induction of Apoptosis by this compound

| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |

| Vehicle Control | 5.2 ± 1.5 |

| This compound (10 µM) | 15.8 ± 2.3 |

| Staurosporine (1 µM, Positive Control) | 85.1 ± 4.7 |

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Table 4: Example Data - Relative Protein Expression of FXR Target Genes after this compound Treatment

| Target Protein | Vehicle Control | This compound (10 µM) | Fold Change |

| SHP (Small Heterodimer Partner) | 1.00 | 0.45 | -2.22 |

| BSEP (Bile Salt Export Pump) | 1.00 | 0.60 | -1.67 |

| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specified period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of FXR Target Gene Expression

This protocol is for analyzing the effect of this compound on the protein expression levels of FXR target genes, such as SHP and BSEP.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SHP, anti-BSEP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Caption: Workflow for Cell Viability (MTT) Assay.

dot

Caption: Workflow for Apoptosis Assay.

dot

Caption: Workflow for Western Blot Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DY268 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of DY268 stock solutions for various in vitro and in vivo assays. This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM.[1][2][3][4] It is a valuable tool for studying the role of FXR in various physiological and pathological processes, including bile acid homeostasis and drug-induced liver injury.[2][5]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 560.66 g/mol | [1][2] |

| Formula | C30H32N4O5S | [2][3] |

| Purity | ≥98% | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility (in vitro) | DMSO: ≥ 50 mg/mL (89.18 mM) | [1][2] |

| Solubility (in vivo) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 5 mg/mL (8.92 mM) | [1][2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [2][6] |

| IC50 (FXR antagonist) | 7.5 nM (time-resolved FRET assay); 468 nM (cell-based transactivation assay) | [1][2][3][4] |

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various assays.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.03 mg of this compound (Molecular Weight = 560.66 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 50 mM stock, add 1 mL of DMSO for every 28.03 mg of powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Appropriate cell culture medium

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and a simplified representation of its mechanism of action.

References

Application Notes and Protocols: Optimal Concentration of DY268 for Treating Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and inflammation in the liver.[1][2] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of FXR signaling in hepatocytes. These application notes provide detailed protocols for determining the optimal concentration of this compound for treating hepatocytes in vitro, including methods for assessing cell viability and target gene expression.

Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| FXR Binding IC50 | 7.5 nM | In vitro binding assay | [1] |

| FXR Transactivation IC50 | 468 nM | Cell-based transactivation assay | [1] |

Table 2: Reported In Vitro Experimental Concentrations of this compound

| Concentration | Cell Type | Duration | Observed Effect | Reference |

| 10 µM | Zebrafish Larvae | 2 days | Increased Bhmt expression | [1] |

| 10 µM | Human Renal Proximal Tubular Cells | 24 hours | Antagonized FXR-mediated effects | [3] |

Note: A study reported a >25% decrease in ATP levels in cells treated with the highest concentration of this compound tested; however, the specific concentration was not mentioned.[1] Therefore, empirical determination of the optimal, non-toxic concentration in the hepatocyte cell model of choice is critical.

Experimental Protocols

The following are detailed protocols for the isolation and culture of primary hepatocytes and the subsequent treatment with this compound to determine the optimal concentration.

Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes

This protocol is adapted from established methods for isolating primary hepatocytes.[4][5][6]

Materials:

-

Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)

-

Digestion Buffer (e.g., Williams' Medium E with collagenase)

-

Hepatocyte Wash Medium

-

Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)

-

Collagen-coated culture plates

Procedure:

-

Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Surgically expose the portal vein and inferior vena cava. Perfuse the liver via the portal vein, first with Perfusion Buffer to wash out the blood, followed by Digestion Buffer containing collagenase to digest the liver matrix.

-

Hepatocyte Isolation: Once the liver is digested, carefully excise it and transfer it to a sterile dish containing Hepatocyte Wash Medium. Gently dissociate the cells and filter the cell suspension through a 100 µm cell strainer.

-

Cell Purification: Purify the hepatocytes from other cell types by centrifugation, for example, using a Percoll gradient.

-

Cell Plating: Resuspend the purified hepatocyte pellet in Hepatocyte Plating Medium and determine cell viability and concentration using a trypan blue exclusion assay. Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).

-

Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for 4-6 hours, then replace the plating medium with fresh, serum-free culture medium for subsequent experiments.

Protocol 2: Determining the Optimal Concentration of this compound

This protocol outlines the steps to identify the optimal working concentration of this compound that effectively antagonizes FXR without inducing significant cytotoxicity.

Materials:

-

Primary hepatocytes cultured as described in Protocol 1

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hepatocyte culture medium

-

Cell viability assay reagents (e.g., MTT, MTS, or ATP-based assay kits)

-

Reagents for RNA isolation and qRT-PCR (for target gene expression analysis)

-

Reagents for protein quantification (e.g., BCA assay) and Western blotting or ELISA (for protein expression analysis)

Procedure:

-

Dose-Response for Cytotoxicity: a. Prepare a serial dilution of this compound in hepatocyte culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Treat the cultured hepatocytes with the different concentrations of this compound for a relevant time period (e.g., 24 hours). c. Assess cell viability using a preferred method (e.g., MTT or ATP assay). The MTT assay is a colorimetric assay that measures metabolic activity, which is indicative of cell viability.[7][8] ATP assays measure the level of intracellular ATP, which is a marker of metabolically active cells. d. Plot the cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed. The optimal concentration should be well below the toxic threshold.

-

Dose-Response for Target Gene Expression (e.g., PAI-1): a. Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). b. Treat the cultured hepatocytes with the selected concentrations of this compound for a specific duration (e.g., 6, 12, or 24 hours). c. RNA Analysis: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the FXR target gene, Serpine1 (encoding PAI-1).[9][10][11] Normalize the expression to a stable housekeeping gene. d. Protein Analysis: For protein-level analysis, lyse the cells and determine the total protein concentration. Analyze the expression of PAI-1 protein using Western blotting or an ELISA kit. e. Plot the relative gene or protein expression against the this compound concentration to determine the effective concentration range for FXR antagonism.

-

Determining the Optimal Concentration: The optimal concentration of this compound is the lowest concentration that elicits a significant and reproducible effect on the target gene expression without causing a significant decrease in cell viability.

Visualizations

Experimental Workflow

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathway of FXR Antagonism in Hepatocytes

Caption: FXR antagonist this compound blocks FXR signaling in hepatocytes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of viability of hepatocytes in suspension using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interacting hepatic PAI-1/tPA gene regulatory pathways influence impaired fibrinolysis severity in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasminogen Activator Inhibitor-1 Limits Liver Injury and Facilitates Regeneration after Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Adenosylmethionine Inhibits Plasminogen-Activating Inhibitor-1 and Protects Male Mice From FOLFOX-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of DY268 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction